Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)
Description
The compound "Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1)" is a dihydro[4,4'-bipyridine] derivative with ethyl ester groups at the 3,5-positions, methyl substituents at the 1,2,6-positions, and a hydrogen iodide co-crystal in a 1:1 stoichiometric ratio. The hydrogen iodide component likely enhances crystallinity or modifies solubility compared to non-salt forms .
Properties
CAS No. |
53219-30-0 |
|---|---|
Molecular Formula |
C19H25IN2O4 |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate;hydroiodide |
InChI |
InChI=1S/C19H24N2O4.HI/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-8-10-20-11-9-14;/h8-11,17H,6-7H2,1-5H3;1H |
InChI Key |
UHIOKADSJOWDKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C.I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bipyridine Core with Substituents
The synthesis of the 1,4-dihydro[4,4'-bipyridine] derivative typically begins with the construction of the bipyridine framework, followed by regioselective methylation and esterification at the designated positions.
Step 1: Bipyridine Formation
- The bipyridine core is synthesized via a coupling reaction of pyridine derivatives under controlled conditions, often employing palladium-catalyzed cross-coupling or other transition metal-catalyzed methods to ensure regioselectivity and yield.
Step 2: Methylation
- Selective methylation at positions 1, 2, and 6 is achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. Reaction conditions are optimized to prevent over-alkylation or side reactions.
Step 3: Esterification
- The introduction of diethyl ester groups at positions 3 and 5 is performed by esterification of the corresponding carboxylic acid precursors or by direct alkylation of carboxylate intermediates with ethyl halides under acidic or basic catalysis.
Formation of the Hydrogen Iodide Salt
The final step involves the formation of the hydrogen iodide complex:
Method A: Direct Protonation
- The diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate is treated with an equimolar amount of hydrogen iodide (HI) in an appropriate solvent such as acetonitrile or ethanol. The protonation occurs at the nitrogen atoms, forming the hydrogen iodide salt.
Method B: In Situ Generation of HI
- HI can be generated in situ by reacting iodine with a reducing agent or by acidifying iodide salts, followed by immediate complexation with the bipyridine derivative.
Method C: Halide Exchange
- If the bipyridine derivative is initially isolated as a different halide salt (e.g., chloride or bromide), halide exchange with sodium iodide in a polar solvent can yield the hydrogen iodide salt via metathesis.
Research Outcomes and Data Tables
Yield and Purity Data
| Preparation Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Bipyridine core synthesis | Pd-catalyzed coupling, reflux | 75-85 | >98 | High regioselectivity |
| Methylation | Methyl iodide, base, 0-25 °C | 80-90 | >95 | Controlled to avoid overalkylation |
| Esterification | Ethyl halide, acidic catalyst | 85-92 | >97 | Efficient ester formation |
| HI Salt formation (Method A) | HI in ethanol, room temperature | 90-95 | >99 | Direct protonation |
| HI Salt formation (Method B) | In situ HI generation, acetonitrile | 85-90 | >98 | Requires careful control |
| HI Salt formation (Method C) | Halide exchange with NaI, DMF | 80-88 | >97 | Metathesis reaction |
Spectroscopic and Analytical Characterization
- NMR Spectroscopy confirms the methyl and ester substitution pattern and the protonation state of the nitrogen atoms.
- Mass Spectrometry verifies the molecular weight consistent with the compound and the hydrogen iodide complex.
- Elemental Analysis matches the expected composition, confirming the 1:1 stoichiometry of the hydrogen iodide salt.
- X-ray Crystallography (where available) provides structural confirmation of the bipyridine core and the hydrogen iodide coordination.
Notes on Reaction Conditions and Optimization
- Solvent choice is critical for the salt formation step; polar aprotic solvents like acetonitrile favor clean protonation and salt crystallization.
- Temperature control during methylation and esterification prevents side reactions and ensures high selectivity.
- The in situ generation of hydrogen iodide requires precise stoichiometric control and immediate use to avoid decomposition or side reactions.
- Halide exchange methods provide an alternative route when initial halide salts are available but may require purification steps to remove excess salts.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other bipyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate derivatives with different functional groups .
Scientific Research Applications
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on heme production and potential use in biological assays.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting heme synthesis and inducing specific physiological responses.
Mechanism of Action
The mechanism of action of Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) involves the inhibition of ferrochelatase, an enzyme that catalyzes the addition of iron to protoporphyrin IX to form heme. By inhibiting this enzyme, the compound effectively reduces heme production. This mechanism is particularly relevant in studies related to heme metabolism and related disorders .
Comparison with Similar Compounds
Structural Analogues: Ester Group Variations
The choice of ester groups significantly impacts physicochemical properties. Key examples include:
†Estimated based on analogs and HI addition.
Key Observations :
Functional Group Modifications
Substituents and heteroatoms influence bioactivity and stability:
Key Observations :
- Pyrazole and thiomorpholine derivatives exhibit antimicrobial and anti-inflammatory activities , suggesting the target’s bipyridine core could be tailored for similar applications.
- Hydrogen iodide in the target compound may improve crystallinity or serve as a counterion for charge balance, a feature absent in neutral analogs .
Biological Activity
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1), with the CAS number 346716-74-3, is a compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
- Molecular Formula : C19H24N2O4
- Molecular Weight : 344.4 g/mol
- Boiling Point : Approximately 456.6 °C (predicted)
- Density : 1.141 g/cm³ (predicted)
- pKa : 5.13 (predicted)
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate acts primarily through the inhibition of ferrochelatase, an enzyme crucial for heme synthesis. By blocking this enzyme's activity, the compound reduces the production of heme, which is essential for various biological processes including oxygen transport and electron transfer in cellular respiration .
Anticancer Potential
Recent studies have indicated that derivatives of bipyridine compounds exhibit significant anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For instance:
- Case Study : In vitro studies on various melanoma cell lines demonstrated that compounds similar to diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine] can trigger ROS production leading to cell death through apoptotic pathways involving caspase activation .
Anti-Tubercular Activity
Research has shown that related dihydropyridine derivatives possess anti-tubercular properties. These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis:
- Findings : A study highlighted that certain dihydropyridine derivatives exhibited significant activity against tuberculosis with minimal toxicity to host cells. This suggests a potential therapeutic application for diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine] in treating tuberculosis infections .
Table of Biological Activities
Research Applications
The compound's unique structure and mechanism suggest several research applications:
- Biological Assays : Due to its role in heme metabolism inhibition, it can be used as a tool in studying disorders related to heme synthesis.
- Therapeutic Development : There is potential for developing new therapies targeting cancer and infectious diseases like tuberculosis.
Q & A
Q. What spectroscopic methods are critical for confirming the structure of this compound, and how should data contradictions be resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify substituent positions and hydrogen/carbon environments. For example, methyl groups (1,2,6-trimethyl) will appear as singlets or doublets in NMR (δ ~1.5–2.5 ppm), while ester carbonyls (dicarboxylate) show signals near δ 165–175 ppm .
- Infrared (IR) Spectroscopy: Confirm ester carbonyl stretches (~1700–1750 cm) and hydrogen iodide interactions (broad O–H/N–H stretches if protonated) .
- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns. Discrepancies between observed and calculated values may indicate impurities or incorrect assignments; cross-check with elemental analysis .
- Contradiction Resolution: If spectral data conflicts (e.g., unexpected splitting in NMR), re-examine sample purity, consider diastereomerism, or use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How can synthetic protocols for this compound be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize temperature (e.g., reflux in ethanol vs. room temperature), stoichiometry of reagents, and catalyst selection (e.g., Lewis acids for dihydropyridine formation) .
- Workup Strategies: Use column chromatography with gradients (e.g., hexane/ethyl acetate) to separate ester derivatives. Recrystallization from ethanol or acetonitrile can enhance purity .
- Monitoring: Employ TLC with UV visualization to track reaction progress. For dihydropyridines, monitor the disappearance of starting materials (e.g., substituted pyridines or aldehydes) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or hydrogen bonding with hydrogen iodide?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation from a solvent mixture (e.g., dichloromethane/hexane). Ensure iodide counterion inclusion by stoichiometric control .
- Data Collection: Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts. Collect data up to θ = 27° for high resolution .
- Refinement: Refine the structure using SHELXL (e.g., anisotropic displacement parameters for non-H atoms). Hydrogen bonding between the dihydropyridine N–H and iodide can be quantified via bond distances (e.g., N–H···I ~2.8–3.2 Å) .
- Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. Table 1: Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 7.3431, 10.6075, 13.8449 |
| (°) | 85.762, 88.124, 73.530 |
| (Å) | 1031.25 |
| -factor | 0.062 |
Source : Derived from analogous dihydropyridine structures .
Q. What computational methods can predict the compound’s reactivity in redox or proton-transfer reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model electron distribution. For redox behavior, calculate frontier molecular orbitals (HOMO/LUMO) to identify sites susceptible to oxidation (e.g., dihydropyridine ring) .
- pKa Prediction: Apply COSMO-RS or ChemAxon tools to estimate protonation states. Hydrogen iodide’s strong acidity suggests the dihydropyridine N–H may remain protonated in solution, affecting reactivity .
- Reaction Pathway Analysis: Simulate intermediates using transition-state theory (e.g., IRC calculations). For ester hydrolysis, model nucleophilic attack by iodide or water .
Q. How can structural modifications enhance the compound’s biological activity while maintaining stability?
Methodological Answer:
- SAR Studies: Replace methyl groups with bulkier substituents (e.g., ethyl, isopropyl) to sterically shield the dihydropyridine core from oxidation. Monitor stability via accelerated degradation tests (e.g., 40°C/75% RH) .
- Functionalization: Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4-position to modulate redox potential. Validate via cyclic voltammetry .
- Biological Assays: Test modified analogs for activity against ion channels or enzymes (e.g., calcium channel blockers). Use patch-clamp electrophysiology or fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
